
CC-401
Descripción general
Descripción
CC-401 is a second-generation ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). It is known for its potential antineoplastic activity and has been studied for its effects on various cellular processes, including β-cell replication and inhibition of renal fibrosis .
Métodos De Preparación
CC-401 is synthesized through a series of chemical reactions involving anthrapyrazolone derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Análisis De Reacciones Químicas
CC-401 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CC-401 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of JNK and its effects on various signaling pathways.
Mecanismo De Acción
CC-401 exerts its effects primarily through the inhibition of JNK. By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation and activation of downstream targets involved in cell proliferation, apoptosis, and stress responses. This inhibition leads to various cellular effects, including the promotion of β-cell replication and the reduction of renal fibrosis .
Comparación Con Compuestos Similares
CC-401 is unique in its selectivity and potency as a JNK inhibitor. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity and potency compared to this compound.
AS601245: A JNK inhibitor with a different chemical structure and slightly different inhibitory profile.
JNK-IN-8: A covalent inhibitor of JNK with high selectivity but different pharmacokinetic properties
This compound stands out due to its dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) 1A and 1B inhibition, which contributes to its unique biological effects .
Actividad Biológica
CC-401, also known as a potent c-Jun N-terminal kinase (JNK) inhibitor, has garnered attention for its potential in promoting β-cell replication, particularly in the context of diabetes treatment. This compound has been evaluated for its biological activity through various in vitro and in vivo studies, revealing significant insights into its mechanisms and therapeutic applications.
This compound operates primarily by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B, which play crucial roles in cellular proliferation and survival. This inhibition leads to several downstream effects:
- Inhibition of p27Kip1 : this compound reduces the phosphorylation and stabilization of p27Kip1, a known inhibitor of cell cycle progression. This action promotes β-cell replication by allowing cells to enter the cell cycle more readily .
- Gene Expression Modulation : The compound enhances the expression of replication-promoting genes such as MYBL2 and FOXM1, which are typically suppressed by the RB-like, E2F, and DREAM complexes .
- Synergistic Effects : The activity of this compound is further enhanced when combined with inhibitors targeting glycogen synthase kinase-3β (GSK-3β) or activin A receptor type II-like kinase (ALK5), indicating a potential for combinatorial therapies .
In Vitro Studies
In laboratory settings, this compound has demonstrated the ability to induce β-cell replication in both rodent and human models:
- Rodent Models : In vitro studies using rat β-cells showed a broad responsiveness to this compound treatment, significantly increasing cell replication rates.
- Human Models : Human β-cells exhibited more selective responsiveness; replication was consistently induced only with DYRK1A/B inhibition. Notably, this compound increased the percentage of insulin-positive cells marked with Ki67, indicating active proliferation .
In Vivo Studies
In vivo experiments involving C57BL/6J mice revealed:
- Mice treated with this compound (25 mg/kg) showed increased β-cell proliferation without significant acute effects on blood glucose levels or animal behavior. However, higher doses led to weight loss .
- The pancreatic tissue analysis demonstrated a notable increase in BrdU-positive cells after treatment, confirming enhanced β-cell replication in vivo .
Data Table: Summary of this compound's Biological Activity
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Rat β-cells | Significant increase in replication rates |
In Vitro | Human β-cells | Selective response; consistent induction only with DYRK inhibition |
In Vivo | C57BL/6J Mice | Increased BrdU-positive cells; no acute behavioral changes |
Combination | Various Models | Enhanced effects when combined with GSK-3β or ALK5 inhibitors |
Future Directions
Research continues to explore the full therapeutic potential of this compound. Ongoing studies aim to:
- Evaluate long-term effects on glucose metabolism.
- Investigate potential side effects associated with prolonged use.
- Explore combination therapies that may enhance its efficacy.
Propiedades
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCLCLBSGGNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192650 | |
Record name | CC-401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395104-30-0 | |
Record name | CC-401 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-401 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12432 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CC-401 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.